molecular formula C22H18N2O8S B4145016 Phenyl 4-{[(2-{[(3-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Phenyl 4-{[(2-{[(3-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate

Cat. No.: B4145016
M. Wt: 470.5 g/mol
InChI Key: DKFLRILIJAREJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-[({N-[(3-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a phenyl group, a nitrophenylsulfonyl group, and a glycyl moiety linked through an ester bond to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-{[(2-{[(3-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate typically involves multiple steps:

    Formation of the Glycyl Ester: The initial step involves the esterification of glycine with benzoic acid under acidic conditions to form glycyl benzoate.

    Sulfonylation: The glycyl benzoate is then reacted with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenylsulfonyl group.

    Coupling with Phenol: Finally, the intermediate product is coupled with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-[({N-[(3-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Coupling Reactions: The phenyl and benzoate groups can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Coupling: Palladium-catalyzed coupling using boronic acids and bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Hydrolysis: Formation of benzoic acid and phenol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Phenyl 4-[({N-[(3-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Phenyl 4-{[(2-{[(3-nitrophenyl)sulfonyl]amino}acetyl)oxy]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-[({N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate
  • Phenyl 4-[({N-[(3-chlorophenyl)sulfonyl]glycyl}oxy)methyl]benzoate

Uniqueness

Phenyl 4-[({N-[(3-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate is unique due to the presence of the 3-nitrophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

phenyl 4-[[2-[(3-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O8S/c25-21(14-23-33(29,30)20-8-4-5-18(13-20)24(27)28)31-15-16-9-11-17(12-10-16)22(26)32-19-6-2-1-3-7-19/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLRILIJAREJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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